molecular formula C12H19N3O5 B2956480 ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 338396-60-4

ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate

Cat. No.: B2956480
CAS No.: 338396-60-4
M. Wt: 285.3
InChI Key: PJGOAIJZENENIE-NTMALXAHSA-N
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Description

Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate is a structurally complex carbamate derivative featuring a conjugated enaminone system (Z-configuration at the C2 position) and a morpholine moiety. The compound’s core structure includes a 3-oxobutanoyl group linked to a carbamate ester and a morpholinylamino methylidene substituent.

Properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(E)-morpholin-4-yliminomethyl]but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,16H,3-7H2,1-2H3,(H,14,17,18)/b10-9-,13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVXPUDACAYRD-ZSEITYQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate, with the molecular formula C12H19N3O5C_{12}H_{19}N_{3}O_{5}, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Structural Features

The compound features a morpholine ring and a carbamate functional group, contributing to its unique reactivity and biological activity. The presence of a ketone and an imine further enhances its potential applications in drug development.

Biological Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory and anti-cancer properties. The morpholine moiety is particularly noted for enhancing bioavailability and solubility, which are critical factors in drug efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
Anti-cancerInduces apoptosis in cancer cell lines
Enzyme InteractionPotential interaction with metabolic enzymes

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining morpholine derivatives with appropriate carbonyl compounds.
  • Carbamate Formation : Utilizing ethyl carbamate as a starting material to introduce the carbamate functionality.

These methods highlight the compound's accessibility for further research and pharmaceutical applications.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anti-Cancer Studies : Research conducted on various cancer cell lines has demonstrated that derivatives of this compound can induce apoptosis, suggesting its potential as an anti-cancer agent.
  • Inflammation Models : In vivo studies using animal models of inflammation have shown that the compound reduces markers of inflammation, indicating its therapeutic potential in treating inflammatory diseases.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary data indicate that it may interact with specific receptors or enzymes involved in metabolic pathways, warranting further investigation to elucidate these interactions fully.

Table 2: Interaction Profiles

TargetBinding Affinity (Kd)Implications
Enzyme ALow µM rangePotential for drug design
Receptor BModerate affinityPossible therapeutic applications

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate (CAS 1775560-60-5)

  • Structural Differences : Replaces the morpholin-4-yl group with a piperidin-1-yl substituent. Piperidine, a six-membered saturated amine ring, lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity .
  • Synthetic Utility: Both compounds are enaminone derivatives, but the piperidine analog may exhibit altered reactivity in cyclization reactions due to reduced electron-donating effects compared to morpholine.

Ethyl N-(3-oxobutanoyl)carbamate (CAS 7190-58-1)

  • Structural Simplicity: Lacks the morpholinylamino methylidene group, reducing conjugation and electronic complexity.
  • Applications : Used as an additive to suppress hydrogen cyanide formation in organic syntheses and exhibits antibacterial activity against amines and amides .
  • Reactivity: The absence of the enaminone system limits its utility in cycloaddition or coordination chemistry compared to the morpholine derivative .

Methyl N-[(2Z)-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamate

  • Core Heterocycle: Incorporates a thiazolidinone ring instead of the 3-oxobutanoyl-carbamate framework.
  • Biological Relevance: Thiazolidinone derivatives are known for antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to the morpholine-based carbamate .

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